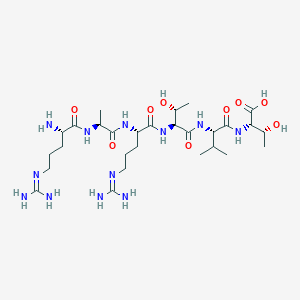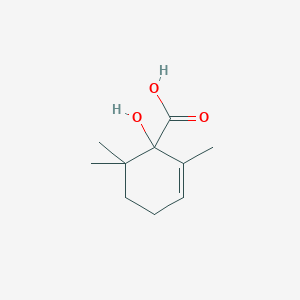![molecular formula C24H21NO2 B14189992 1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]- CAS No. 852288-47-2](/img/structure/B14189992.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The compound also features a biphenyl moiety with two methyl groups attached to the biphenyl system. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through the cyclization of an appropriate precursor, such as o-phthalic anhydride, with an amine. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of the Biphenyl Moiety: The biphenyl moiety can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the biphenyl system with a halogenated isoindole derivative in the presence of a palladium catalyst and a base.
Methylation: The introduction of methyl groups to the biphenyl system can be achieved through a Friedel-Crafts alkylation reaction. This reaction involves the use of a methylating agent, such as methyl iodide, in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoindole or biphenyl moieties are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium azide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole core structure but differ in the substituents attached to the core. They may exhibit different chemical and biological properties.
Biphenyl derivatives: These compounds contain the biphenyl moiety but differ in the functional groups attached to the biphenyl system. They may have different reactivity and applications.
Isoindoline derivatives: These compounds are structurally similar to isoindole derivatives but contain a saturated five-membered ring. They may have different chemical stability and reactivity.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4,5-dimethyl[1,1’-biphenyl]-2-yl)ethyl]- lies in its specific combination of the isoindole core and the biphenyl moiety with methyl groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
852288-47-2 |
|---|---|
Molecular Formula |
C24H21NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[2-(4,5-dimethyl-2-phenylphenyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H21NO2/c1-16-14-19(22(15-17(16)2)18-8-4-3-5-9-18)12-13-25-23(26)20-10-6-7-11-21(20)24(25)27/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
UFYPMQOBHFWJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=CC=CC=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
![2-Pyrimidinamine, 4-(6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189918.png)

![2-[(Diphenylmethylidene)amino]-2-(prop-2-en-1-yl)pent-4-enamide](/img/structure/B14189924.png)


![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)




![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)
